Bezafibrate-d4 is a deuterated analog of bezafibrate, a pharmaceutical compound primarily used to treat dyslipidemia. This compound falls under the category of fibrates, which are known for their ability to lower lipid levels in the blood. Bezafibrate acts as a non-selective agonist for peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism. The deuterated form, bezafibrate-d4, is particularly valuable in analytical chemistry as an internal standard for quantifying bezafibrate in various biological and environmental samples.
Bezafibrate-d4 is synthesized from bezafibrate through deuteration processes that incorporate deuterium into the molecular structure. This compound is classified as an organic low-molecular-weight compound and is utilized primarily in research settings for its analytical properties. It is also recognized for its applications in pharmacological studies due to its structural similarity to the parent compound, bezafibrate.
The synthesis of bezafibrate-d4 can be achieved through various methods. One notable approach involves the use of N-p-hydroxybenzylethyl-4-chlorobenzamide, sodium hydroxide, acetone, and chloroform in a phase transfer catalysis reaction. This method allows for efficient production under mild conditions, enhancing operational safety and reducing costs associated with solvent handling.
This method has been shown to yield high purity levels exceeding 99% as confirmed by high-performance liquid chromatography (HPLC) analysis .
The molecular formula of bezafibrate-d4 is . The incorporation of deuterium alters its mass but retains the same chemical properties as bezafibrate. The structural characteristics include:
The deuterium substitution can be visualized in spectroscopic studies, where it provides distinct peaks that facilitate quantitative analysis via techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Bezafibrate-d4 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are essential for understanding the metabolic pathways of bezafibrate in biological systems and assessing its pharmacological efficacy.
Bezafibrate-d4 functions by activating PPARs, specifically PPAR-alpha, PPAR-gamma, and PPAR-delta. This activation leads to:
Studies indicate that bezafibrate reduces very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels . The mechanism involves transcriptional regulation of genes involved in lipid metabolism, making it a potent agent for managing dyslipidemia.
Bezafibrate-d4 exhibits physical properties similar to those of bezafibrate but with variations due to deuteration:
Chemical properties include stability under standard laboratory conditions, although it may degrade under extreme pH or temperature conditions.
Bezafibrate-d4 serves several significant roles in scientific research:
Bezafibrate-d4 (CAS: 1189452-53-6) is a tetra-deuterated isotopologue of the lipid-regulating agent bezafibrate. The deuterium atoms are strategically incorporated at the four hydrogen positions of the 4-chlorophenyl ring, resulting in a C₆D₄Cl moiety instead of C₆H₄Cl. This substitution pattern is confirmed by its SMILES notation: OC(C(C)(C)OC(C=C1)=CC=C1CCNC(C2=C([2H])C([2H])=C(C([2H])=C2[2H])Cl)=O
[1] [5] [9]. The deuteration occurs at the ortho and meta positions relative to the chlorine atom, preserving the core pharmacophore while altering mass properties. This labeling minimizes kinetic isotope effects (KIEs) due to the non-labile nature of aromatic C-D bonds, maintaining bioequivalence to the parent compound in receptor binding [4] [8] [9].
Bezafibrate-d4 has a molecular formula of C₁₉H₁₆D₄ClNO₄ and a molecular weight of 365.84 g/mol (vs. 361.82 g/mol for non-deuterated bezafibrate) [1] [3] [9]. The compound retains the same stereochemical configuration as bezafibrate, featuring:
Table 1: Molecular Identity Summary
Property | Bezafibrate-d4 | Bezafibrate |
---|---|---|
CAS Number | 1189452-53-6 | 41859-67-0 |
Molecular Formula | C₁₉H₁₆D₄ClNO₄ | C₁₉H₂₀ClNO₄ |
Exact Mass | 365.8440 g/mol | 361.1080 g/mol |
SMILES Notation | [2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)C(=O)NCCC2=CC=C(C=C2)OC(C(=O)O)(C)C | ClC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC(C(=O)O)(C)C |
Solubility:
Bezafibrate-d4 exhibits limited water solubility but dissolves readily in organic solvents:
Partition Coefficient (LogP):
Experimental LogP values range from 3.46–3.55, indicating high lipophilicity comparable to bezafibrate (LogP = 3.46) [3] [9]. This property facilitates membrane permeability and intracellular target engagement.
Stability:
Table 2: Key Physicochemical Parameters
Parameter | Value | Method/Notes |
---|---|---|
LogP | 3.46–3.55 | Calculated/Predicted |
Boiling Point | 572.1 ± 45.0 °C | At 760 mmHg |
Vapor Pressure | 0.0 ± 1.7 mmHg | At 25°C |
Refractive Index | 1.583 | - |
Hydrogen Bond Donors | 2 | - |
Structural Equivalence:
Bezafibrate-d4 mirrors the non-deuterated parent compound in all structural aspects except the deuterated chlorophenyl ring. This modification does not alter electronic properties or steric bulk, preserving its affinity for peroxisome proliferator-activated receptors (PPARs) [4] [10].
Functional Equivalence:
Analytical Differentiation:
Table 3: Key Spectral Signatures for Differentiation
Technique | Bezafibrate-d4 | Bezafibrate |
---|---|---|
HRMS (ESI+) | [M+H]⁺ = 366.84 | [M+H]⁺ = 362.11 |
¹H NMR | Aromatic H signals absent (C₆D₄Cl) | Aromatic H signals at 7.6–8.1 ppm |
Metabolic Implications:
Deuteration may slightly alter metabolic kinetics due to the kinetic isotope effect (KIE), though studies suggest <6% reduction in oxidation rates for deuterated pharmaceuticals [8]. This makes Bezafibrate-d4 a reliable tracer for metabolic pathway studies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7